

Myclobutanil-d9: A Technical Guide to its Certificate of Analysis and Purity

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Compound of Interest

Compound Name: Myclobutanil-d9

Cat. No.: B10855910

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For researchers, scientists, and professionals in drug development and analytical chemistry, understanding the purity and characterization of internal standards is paramount for accurate quantification. This technical guide provides an in-depth overview of the typical data found in a Certificate of Analysis (CoA) for **Myclobutanil-d9**, its analytical methodologies, and its primary mechanism of action. **Myclobutanil-d9** serves as a crucial internal standard for the quantification of myclobutanil, a widely used triazole fungicide.^[1]

Data Presentation: Summary of Quantitative Data

The Certificate of Analysis for **Myclobutanil-d9** provides essential information regarding its identity and quality. The following tables summarize the key quantitative data typically presented.

Table 1: General Information

Parameter	Typical Value
Chemical Name	2-((1H-1,2,4-triazol-1-yl)methyl)-2-(4-chlorophenyl)hexanenitrile-3,3,4,4,5,5,6,6,6-d9
Synonyms	α -(Butyl-d9)- α -(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile
CAS Number	88671-89-0 (unlabeled)
Molecular Formula	C ₁₅ H ₈ D ₉ ClN ₄
Molecular Weight	297.83 g/mol

Table 2: Purity and Isotopic Enrichment

Parameter	Specification
Chemical Purity	≥98%
Isotopic Enrichment	≥99 atom % D
Deuterated Forms	≥99% (d ₁ -d ₉)

Experimental Protocols

The primary application of **Myclobutanil-d9** is as an internal standard in chromatographic methods for the quantification of myclobutanil.[1] The following protocols outline the typical experimental procedures.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for analyzing pesticide residues in various matrices.[2][3]

- **Extraction:** A homogenized sample (e.g., 5 g of plant material) is weighed into a centrifuge tube. Acetonitrile and a salt mixture (e.g., sodium chloride) are added. The tube is vortexed to ensure thorough mixing and extraction of the analytes.[2]

- **Centrifugation:** The sample is centrifuged to separate the organic layer from the solid matrix and aqueous layer.
- **Cleanup (Dispersive Solid-Phase Extraction):** An aliquot of the supernatant is transferred to a microcentrifuge tube containing a mixture of sorbents such as primary secondary amine (PSA) and C18, along with magnesium sulfate. This step removes interfering matrix components like fatty acids and pigments. The sample is vortexed and centrifuged again.^[4]
- **Internal Standard Spiking:** A known concentration of **Myclobutanil-d9** internal standard spiking solution is added to the final extract before analysis.

Analytical Method: LC-MS/MS and GC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the preferred analytical techniques for the sensitive and selective quantification of myclobutanil, utilizing **Myclobutanil-d9** as an internal standard.^{[3][4]}

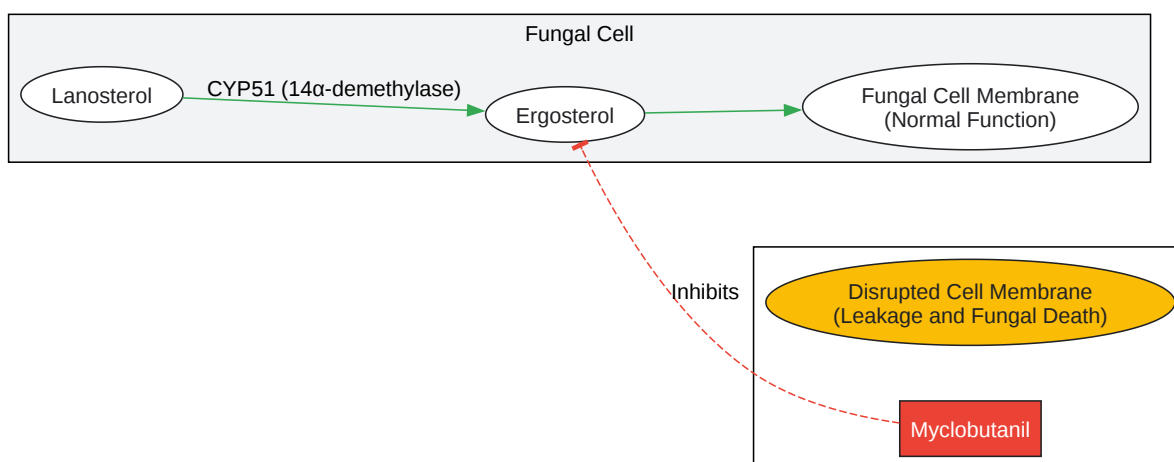
- **Instrumentation:** A high-performance liquid chromatograph or a gas chromatograph coupled to a tandem mass spectrometer.
- **Chromatographic Separation:**
 - **LC:** A C18 reversed-phase column is typically used with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate.
 - **GC:** A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used.
- **Mass Spectrometric Detection:** The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both myclobutanil and **Myclobutanil-d9** are monitored for quantification and confirmation.
- **Quantification:** The ratio of the peak area of myclobutanil to the peak area of the **Myclobutanil-d9** internal standard is used to construct a calibration curve and quantify the

amount of myclobutanil in the sample. This ratiometric measurement corrects for variations in sample preparation and instrument response.

Mandatory Visualization

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Myclobutanil is a conazole fungicide that acts as a demethylation inhibitor (DMI).[5][6] Its primary mode of action is the disruption of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of these membranes.[5][6][7] This inhibition is achieved by targeting the cytochrome P450 enzyme lanosterol 14 α -demethylase (CYP51).[7][8]

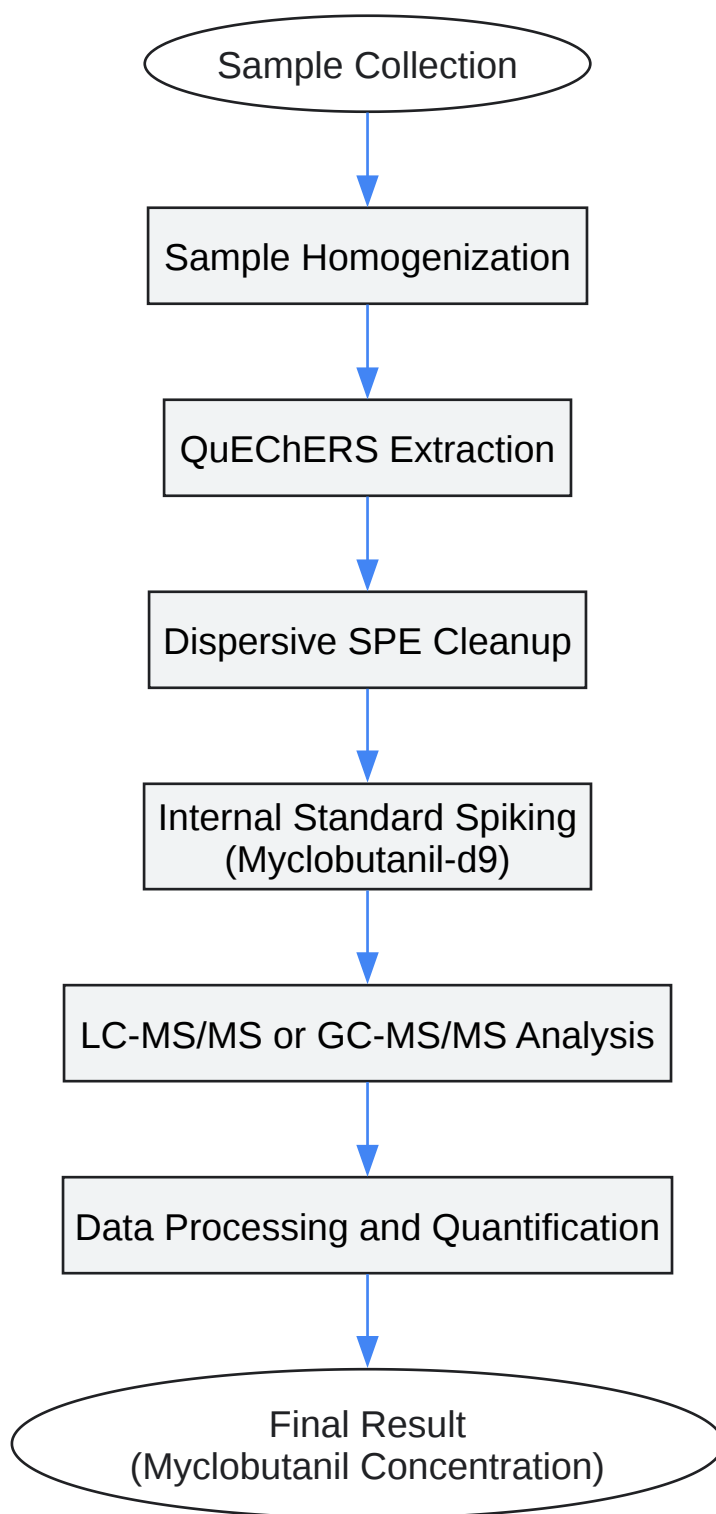


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Caption: Mechanism of action of Myclobutanil.

Experimental Workflow: Quantification using Myclobutanil-d9

The following diagram illustrates the general workflow for the quantitative analysis of myclobutanil in a sample matrix using **Myclobutanil-d9** as an internal standard.



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Caption: Analytical workflow for Myclobutanil quantification.

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